Pbmc

Immunophenotyping Flow Cytometry Whole Blood

Peripheral Blood Mononuclear Cells (PBMCs) are a heterogeneous population of mononuclear cells isolated from peripheral blood. They are a primary biological reagent, not a chemical compound, serving as the foundational source material for human immunology research, drug screening, and cell therapy development.

Molecular Formula C26H30N2O4
Molecular Weight 434.5 g/mol
Cat. No. B10772833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbmc
Molecular FormulaC26H30N2O4
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
InChIInChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m0/s1
InChIKeyURRBLVUOXIGNQR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PBMC (Peripheral Blood Mononuclear Cell) Procurement & Selection Guide: Definition, Composition, and Core Characteristics


Peripheral Blood Mononuclear Cells (PBMCs) are a heterogeneous population of mononuclear cells isolated from peripheral blood. They are a primary biological reagent, not a chemical compound, serving as the foundational source material for human immunology research, drug screening, and cell therapy development. PBMCs primarily consist of lymphocytes (T cells, B cells, Natural Killer cells), monocytes, and dendritic cells, with lymphocytes comprising the major fraction [1]. Their high purity and viability are critical parameters for downstream applications, with industry standards for fresh samples typically demanding ≥95% purity and ≥90% viability [2].

Why PBMC Substitution with Whole Blood or Leukopaks Carries Verifiable Risk: A Scientific Procurement Perspective


Direct substitution of PBMCs with alternative sources like whole blood (WB) or raw leukopaks is not scientifically equivalent due to significant differences in cellular composition, yield, and experimental context. PBMCs are an enriched, isolated population, whereas WB contains all blood components, leading to divergent immunophenotyping results [1]. Conversely, leukopaks are a high-yield, pre-enriched starting material, not a direct substitute for PBMCs in applications requiring defined, lower cell numbers [2]. Furthermore, the isolation method itself (e.g., density gradient centrifugation vs. magnetic bead separation) can introduce variability in cell subtype proportions and activation status, impacting reproducibility [3].

Quantitative Evidence Guide: Comparing PBMC Performance Against Whole Blood and Leukopak Alternatives


Immunophenotypic Profile of PBMCs Diverges Significantly from Whole Blood

Flow cytometric immunophenotyping of cryopreserved PBMCs (C-PBMCs) reveals a distinct immune cell composition compared to fresh whole blood (WB). In a head-to-head study, WB contained significantly lower percentages of Th and NK cells, but higher percentages of Th1, Th17, Th1Th17, Tregs, Tc, and B cells compared to C-PBMCs [1]. This demonstrates that PBMCs are not a simple concentration of WB's immune compartment, but a sample with a different proportional representation of key immune subsets.

Immunophenotyping Flow Cytometry Whole Blood

Leukopak Yields Over 50-Fold More PBMCs than Standard Venipuncture

For large-scale research or manufacturing, a leukopak is not a simple substitute for PBMCs; it is a superior starting material in terms of absolute cell yield. A standard 50 mL venipuncture yields approximately 100–200 million PBMCs. In contrast, a single human leukopak contains between 5 and 30 billion total nucleated cells . This represents a 50- to 150-fold increase in cell yield from a single donor collection.

Cell Yield Leukopak Venipuncture

PBMC Viability is Maintained with Minimal Change After Cryopreservation

Cryopreservation is essential for biobanking and longitudinal studies, but its impact on sample quality is a key procurement concern. A 2024 study found that fresh PBMC samples had a mean cell viability of ≥95%, while cryopreserved PBMC samples maintained a viability of ≥90% [1]. Crucially, the study found no major differences in the percentages of key immune cell subsets (CD4+, Th1, Th2, Treg cells, etc.) between fresh and cryopreserved PBMCs [1].

Cryopreservation Viability Immunophenotyping

Magnetic Bead Isolation Yields PBMC Quality Comparable to Density Gradient Centrifugation

The choice of PBMC isolation method can impact workflow scalability and cost. A comparative study evaluated a high-throughput magnetic bead-based method against traditional density gradient centrifugation. The results showed that the two techniques produced PBMCs with comparable cell viability and cell type proportions [1]. Furthermore, isolated PBMCs maintained over 70% viability up to 9 days after blood collection [1].

Isolation Method Magnetic Beads Density Gradient Centrifugation

Apheresis Kits Yield Functional PBMCs Comparable to Those from Whole Blood

PBMCs can be sourced from residual blood in apheresis kits (e.g., AMICUS, Trima Accel), offering an economic and accessible alternative to dedicated whole blood collections. A comparative study assessed the quantity, quality, and functionality of PBMCs from these sources. Mean PBMC yields were 5.5 ± 2.4 × 10⁸ for AMICUS and 10.3 ± 6.4 × 10⁸ for Trima Accel per isolation [1]. Critically, both sources yielded PBMCs with comparable subtype composition and, importantly, showed comparable T-cell functionality as measured by cytokine induction and cytotoxic activity [1].

Apheresis Cell Functionality Cytokine Induction

Evidence-Based Application Scenarios for PBMC Procurement and Use


Longitudinal Immunophenotyping Studies and Biobanking

As demonstrated by the minimal differences between fresh and cryopreserved PBMCs in key immune cell subsets [1], cryopreserved PBMCs are the optimal choice for biobanking and longitudinal studies. This allows for the batch analysis of samples collected over time, reducing technical variability and enabling powerful retrospective analyses in clinical trials and epidemiological research. Procurement should specify ≥90% post-thaw viability to ensure data integrity.

Large-Scale Cell Therapy Manufacturing (e.g., CAR-T, CAR-NK)

For manufacturing processes requiring billions of starting cells, a leukopak is the necessary and scientifically justified alternative to multiple venipuncture-derived PBMC vials. The 50- to 150-fold increase in cell yield from a single donor collection [1] minimizes donor-to-donor variability, reduces per-cell procurement costs, and streamlines the manufacturing workflow. This is a critical decision point in scaling from research to clinical production.

High-Throughput Drug Screening and Functional Assays

When selecting an isolation method for high-throughput workflows, the evidence supports the use of automated, magnetic bead-based PBMC isolation [1]. This method provides comparable cell quality to the traditional 'gold standard' density gradient centrifugation but offers significant advantages in scalability, reduced hands-on time, and integration with automated liquid handling systems, thereby lowering operational costs and improving reproducibility.

Cost-Effective Sourcing for Basic Immunology Research

For research groups with limited budgets or those conducting exploratory studies, sourcing PBMCs from residual blood in apheresis kits (e.g., Trima Accel or AMICUS) is a validated, cost-effective strategy. The evidence confirms that PBMCs from these sources have comparable functionality to those from dedicated whole blood draws [1], allowing researchers to access high-quality biological material at a significantly reduced cost, thereby enabling more experiments with the same funding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pbmc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.